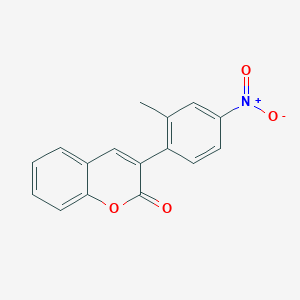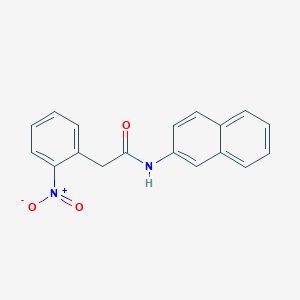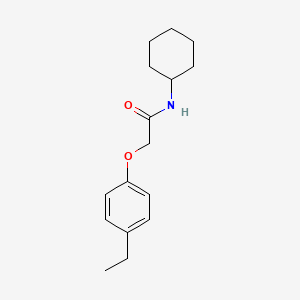![molecular formula C14H8ClF3N2O3 B5757251 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5757251.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide, also known as NTB, is a chemical compound that has been widely used in scientific research for various purposes. NTB is a small molecule that belongs to the class of benzamides and has a molecular weight of 315.7 g/mol. In
Mecanismo De Acción
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide exerts its effects by binding to the BRCT domain of specific proteins, thereby disrupting protein-protein interactions involved in DNA damage response and repair. This compound has also been shown to inhibit the activity of certain enzymes involved in cell cycle regulation and DNA repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide in lab experiments is its specificity for the BRCT domain of certain proteins. This allows researchers to selectively study protein-protein interactions involved in DNA damage response and repair. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are many potential future directions for research involving N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide. One area of research is the development of new this compound analogs with improved specificity and potency. Another area of research is the study of this compound in combination with other drugs or therapies, to determine if it can enhance their effectiveness. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, and to identify new applications for this versatile tool in scientific research.
Métodos De Síntesis
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide can be synthesized through a two-step process involving the reaction of 4-chloro-2-(trifluoromethyl)aniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound has been well-established and has been reported in various scientific journals.
Aplicaciones Científicas De Investigación
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide has been widely used in scientific research as a tool to investigate various biological processes. One of the most common applications of this compound is in the study of protein-protein interactions. This compound can bind to proteins that contain a specific domain called the BRCT domain, which is involved in DNA damage response and repair. By using this compound as a probe, researchers can study the interactions between proteins that contain the BRCT domain and other proteins involved in DNA damage response.
This compound has also been used in the study of cancer biology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting specific proteins involved in cell cycle regulation and DNA damage response. This compound has also been used in the study of neurodegenerative diseases such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-9-4-5-12(11(7-9)14(16,17)18)19-13(21)8-2-1-3-10(6-8)20(22)23/h1-7H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUIDYXCDFDEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)

![2-(2,3-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5757185.png)
![methyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5757188.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5757203.png)

![4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5757210.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methoxybenzenecarboximidamide](/img/structure/B5757219.png)



![3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5757248.png)

